Product packaging for 5,6-Epoxyretinylphosphate(Cat. No.:CAS No. 80134-56-1)

5,6-Epoxyretinylphosphate

Cat. No.: B1237386
CAS No.: 80134-56-1
M. Wt: 382.4 g/mol
InChI Key: IDQSQYLJIKGXBX-JVSJJYLASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Epoxyretinylphosphate is a chemically synthesized retinoid ester of significant interest in biochemical and cell biology research. This compound and its precursor, 5,6-epoxyretinol, can be separated from other retinoids using reverse-phase high-pressure liquid chromatography (HPLC) . Studies have demonstrated its lability under acidic conditions, where hydrolysis leads to the formation of retro-retinoid structures such as methoxyretrovitamin A1 methyl ether . A key documented biological function of this compound is its role as a highly active acceptor of mannose from GDP-mannose in enzymatic reactions catalyzed by rat liver membranes . This highlights its utility in studying glycosylation processes relevant to innate biological systems. In cellular models, such as spontaneously-transformed mouse fibroblasts (3T12 cells), 5,6-epoxyretinol has been shown to significantly enhance cell adhesive properties at concentrations ranging from 10(-6) to 10(-5) M . This suggests that 5,6-epoxyretinoids, including the phosphate ester, are active in modulating cell-cell and cell-matrix interactions. It is important to note that while 5,6-epoxyretinoids demonstrate activity in these in vitro assays, they do not support vitamin A's growth functions in vivo . Furthermore, related photodecomposition products of retinyl esters, such as 5,6-epoxyretinyl palmitate, have been studied for their photomutagenic effects under UVA light in mouse lymphoma cells, indicating the importance of handling these compounds with appropriate care, including protection from light . This product is intended for research purposes only in laboratory settings. This compound is NOT FOR DIAGNOSTIC OR THERAPEUTIC USE IN HUMANS.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H31O5P B1237386 5,6-Epoxyretinylphosphate CAS No. 80134-56-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80134-56-1

Molecular Formula

C20H31O5P

Molecular Weight

382.4 g/mol

IUPAC Name

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenyl] dihydrogen phosphate

InChI

InChI=1S/C20H31O5P/c1-16(8-6-9-17(2)11-15-24-26(21,22)23)10-14-20-18(3,4)12-7-13-19(20,5)25-20/h6,8-11,14H,7,12-13,15H2,1-5H3,(H2,21,22,23)/b9-6+,14-10+,16-8+,17-11+

InChI Key

IDQSQYLJIKGXBX-JVSJJYLASA-N

SMILES

CC(=CCOP(=O)(O)O)C=CC=C(C)C=CC12C(CCCC1(O2)C)(C)C

Isomeric SMILES

C/C(=C\COP(=O)(O)O)/C=C/C=C(\C)/C=C/C12C(CCCC1(O2)C)(C)C

Canonical SMILES

CC(=CCOP(=O)(O)O)C=CC=C(C)C=CC12C(CCCC1(O2)C)(C)C

Synonyms

5,6-epoxyretinylphosphate
5,6-ERP

Origin of Product

United States

Biosynthetic Pathways and Metabolic Transformations of 5,6 Epoxyretinylphosphate

Enzymatic Pathways in 5,6-Epoxyretinylphosphate Formation

The formation of the 5,6-epoxide moiety on the β-ionone ring of retinoids is an enzymatically catalyzed oxidation reaction. While the direct epoxidation of retinyl phosphate (B84403) to this compound is not extensively detailed in current literature, studies on the analogous compound, retinoic acid, provide significant insights into the potential enzymatic players.

Research has demonstrated that certain hemoproteins can catalyze the 5,6-epoxidation of retinoic acid. nih.gov This activity has been observed in various hemoproteins, including hemoglobin and myoglobin, suggesting that the heme group is a key participant in the reaction. nih.gov The reaction is dependent on molecular oxygen and can be influenced by the protein environment surrounding the heme. nih.govebi.ac.uk

Furthermore, specific isoforms of the cytochrome P450 (CYP) superfamily of enzymes have been identified as catalysts for the 5,6-epoxidation of all-trans-retinoic acid. wustl.edu Human CYPs 2A6, 2B6, 3A4, and 3A5 have been shown to perform this particular metabolic conversion. wustl.edu These monooxygenases play a critical role in the metabolism of a wide range of endogenous and exogenous compounds, including various forms of vitamin A. The epoxidation of the 5,6-double bond represents one of the metabolic routes for retinoids within the cell. mdpi.comnih.gov

It is plausible that similar enzymatic systems, likely involving cytochrome P450 enzymes, are responsible for the epoxidation of retinyl phosphate to form this compound. The general mechanism involves the activation of molecular oxygen by the enzyme's heme iron center, followed by the transfer of an oxygen atom to the substrate.

Metabolic Interconversions with Precursor and Related Retinoids

This compound is situated within the broader metabolic network of retinoids. Its precursor is retinyl phosphate, which is formed from retinol (B82714). nih.gov The metabolism of retinol is a central pathway, leading to the formation of various active and storage forms of vitamin A. nih.govuniprot.org

The compound 5,6-epoxyretinoic acid has been identified as a naturally occurring metabolite of retinoic acid in tissues such as the intestine and liver. ebi.ac.ukacs.org This indicates a metabolic link between the 5,6-epoxidated forms and their non-epoxidated parent retinoids. While the direct conversion of this compound to other retinoids is not fully elucidated, the existence of 5,6-epoxyretinoic acid points to a dynamic interplay between these molecules. The phosphorylation state of the retinoid can influence its subsequent metabolic fate.

The interconversion between retinol, retinal, and retinoic acid is a well-established series of oxidation and reduction reactions. nih.gov It is within this metabolic context that the epoxidation of the 5,6-double bond occurs. The presence of 5,6-epoxyretinoids suggests a branch in the retinoid metabolic pathway, leading to compounds with distinct chemical properties.

Degradation Pathways and Metabolite Generation

The chemical stability of the 5,6-epoxide ring is a critical factor in the downstream metabolism of this compound. This epoxide is susceptible to rearrangement, particularly under acidic conditions, leading to the formation of retroretinoids.

Acid-Catalyzed Rearrangements to Retroretinoids

Chemical studies have demonstrated that this compound is labile to acid. nih.gov Treatment of this compound in an acidic methanolic solution leads to its rearrangement into a low-polarity retroretinoid. nih.gov This product exhibits a characteristic ultraviolet absorption spectrum with maxima at 364, 346, and 330 nm, which is distinct from the parent compound's spectrum (324, 310, and 296 nm) and is indicative of a retroretinoid structure. nih.gov Mass spectral analysis of the product formed in methanol (B129727) identified it as a methoxyretrovitamin A1 methyl ether, confirming the rearrangement and addition of solvent molecules. nih.gov

This acid-catalyzed rearrangement is a significant degradation pathway, highlighting the chemical instability of the 5,6-epoxide ring in certain environments.

Biological Conversion to Retroretinoids in Cellular Systems

The conversion of 5,6-epoxyretinoids to retroretinoids is not limited to chemical reactions but also occurs in biological systems. Studies using cultured, spontaneously-transformed mouse fibroblasts (3T12 cells) have shown that these cells can convert 5,6-epoxyretinol into a retroretinoid. nih.gov This biological conversion yields a product with a retroretinoid structure, similar to what is observed with acid treatment of the phosphate ester. nih.gov

This cellular process suggests the existence of enzymatic or non-enzymatic mechanisms within the cell that can facilitate the rearrangement of the 5,6-epoxide. This conversion represents a significant metabolic transformation, leading to the generation of a distinct class of retinoid-like molecules with a rearranged polyene chain.

Data Tables

Table 1: Enzymes Involved in Retinoid 5,6-Epoxidation

Enzyme/Protein FamilySpecific ExamplesSubstrateProductReference
HemoproteinsHemoglobin, Myoglobinall-trans-Retinoic Acid5,6-Epoxyretinoic Acid nih.gov
Cytochrome P450CYP2A6, CYP2B6, CYP3A4, CYP3A5all-trans-Retinoic Acid5,6-Epoxyretinoic Acid wustl.edu

Table 2: Spectral Properties of this compound and its Acid-Catalyzed Rearrangement Product

CompoundAbsorption Maxima (nm)Structural FeatureReference
This compound324, 310, 296Intact Epoxide Ring nih.gov
Methoxyretrovitamin A1 methyl ether364, 346, 330Retroretinoid Structure nih.gov

Molecular Mechanisms and Biological Functions of 5,6 Epoxyretinylphosphate

Role as an Acceptor in Glycosyl Transfer Reactions

Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from a donor molecule to an acceptor molecule, playing a critical role in the synthesis of complex carbohydrates. cicbiogune.es 5,6-Epoxyretinylphosphate has been identified as a participant in such reactions, specifically functioning as an acceptor for a sugar residue. This role is crucial for the formation of glycosylated retinoids, which are involved in various biological processes.

Research has demonstrated that this compound is a highly active acceptor of D-mannose in a glycosyl transfer reaction. nih.gov In a specific in vitro assay utilizing rat liver membranes as the enzyme source, this compound effectively accepted a mannose residue from the donor substrate, Guanosine diphosphate (B83284) mannose (GDP-mannose). nih.gov

The reaction involves the enzymatic transfer of [14C]D-mannose from GDP-[14C]mannose to this compound. nih.gov This specific activity highlights the compound's role as a substrate for mannosyltransferases, enzymes that are critical for the synthesis of various glycoconjugates. nih.gov The efficiency of this process suggests that the formation of mannosyl 5,6-epoxyretinyl phosphate (B84403) is a significant biochemical pathway. nih.gov

Table 1: GDP-Mannose Acceptor Activity of this compound

Parameter Description Finding Citation
Enzyme Source Biological material providing the catalytic activity. Rat liver membranes nih.gov
Mannose Donor The molecule providing the mannose residue for transfer. GDP-[14C]mannose nih.gov
Acceptor Molecule The molecule to which the mannose residue is transferred. This compound nih.gov
Observed Activity The compound functioned as a highly active acceptor of mannose. Highly Active nih.gov

Involvement in Cellular Adhesion Processes

The 5,6-epoxyretinoid structure has been implicated in modulating cellular adhesion. nih.gov Studies on spontaneously-transformed mouse fibroblasts (3T12 cells) have shown that related compounds, specifically 5,6-epoxyretinol and 5,6-epoxyretinoic acid, significantly enhance the adhesive properties of these cells. nih.gov When 3T12 cells were cultured in the presence of these compounds at concentrations between 10⁻⁶ to 10⁻⁵ M, their adhesion was notably increased. nih.gov This response is analogous to the effects observed with the parent retinoids, retinol (B82714) and retinoic acid, suggesting that the 5,6-epoxy modification does not diminish this particular biological activity. nih.gov

Investigations of Biological Activities in Defined Cellular Models

The biological functions of 5,6-epoxyretinoids have been explored using specific in vitro systems. Spontaneously-transformed mouse fibroblasts, specifically the 3T12 cell line, have served as a defined cellular model to investigate the effects of these compounds on cellular behavior, such as adhesion. nih.gov In these cells, it was observed that 5,6-epoxyretinol could be biologically converted into a retroretinoid, a process that is also seen chemically when this compound is treated with acid. nih.gov

Furthermore, the mannose acceptor activity of this compound was specifically demonstrated using a subcellular fraction from rat liver. nih.gov The use of rat liver membranes provided the necessary enzymatic machinery to catalyze the transfer of mannose to the epoxyretinoid, confirming its biochemical role as a substrate in glycosylation pathways. nih.gov These in vitro tests indicate that 5,6-epoxyretinoids exhibit biological activities comparable to their parent retinoid counterparts in these specific models. nih.gov

Table 2: Biological Activities of 5,6-Epoxyretinoids in Cellular Models

Cellular Model Compound Tested Concentration Observed Biological Activity Citation
3T12 Mouse Fibroblasts 5,6-Epoxyretinol, 5,6-Epoxyretinoic Acid 10⁻⁶ to 10⁻⁵ M Enhanced cellular adhesion nih.gov
3T12 Mouse Fibroblasts 5,6-Epoxyretinol Not Specified Biological conversion to a retroretinoid nih.gov
Rat Liver Membranes This compound Not Specified Acceptor of D-mannose from GDP-mannose nih.gov

Analytical Methodologies for 5,6 Epoxyretinylphosphate Research

Chromatographic Separation Techniques for Retinoid Phosphates

High-performance liquid chromatography (HPLC) is an indispensable tool for the separation and determination of retinoids, including their phosphorylated forms. tandfonline.com Due to the inherent instability of retinoids in the presence of light and air, careful handling and extraction from biological samples are critical. tandfonline.com

For the specific separation of 5,6-Epoxyretinylphosphate from other retinoids, reverse-phase high-pressure liquid chromatography (RP-HPLC) has been successfully employed. nih.gov This technique separates compounds based on their hydrophobicity, allowing for the effective resolution of a complex mixture of retinoids. tandfonline.comnih.gov Programmed gradient elution systems can significantly shorten analysis times and produce sharp, symmetrical peaks, which is advantageous for quantifying multiple retinoids within a single run. umich.edu The separation of various retinoid phosphates, such as retinyl phosphate (B84403) and mannosylretinylphosphate, has been well-documented using reverse-phase HPLC systems. nih.govsemanticscholar.org

Table 1: Example of HPLC System for Retinoid Separation

Parameter Condition
Column Reverse-Phase C18 (e.g., Partisil PXS 10/25 ODS-2)
Mobile Phase Gradient of Acetonitrile and aqueous Acetic Acid
Detection UV Absorbance at 324-360 nm
Flow Rate Typically 1.0 - 3.0 ml/min
Temperature Ambient

This table represents typical conditions for retinoid analysis; specific parameters may be optimized for the separation of this compound. umich.edu

Spectroscopic Characterization Methods

Spectroscopic methods are fundamental for the structural confirmation and quantification of this compound.

The unique conjugated double-bond system of retinoids results in strong absorption in the near-ultraviolet (UV) region of the electromagnetic spectrum. tandfonline.com This property is extensively used for their detection and quantification. tandfonline.com this compound exhibits characteristic absorption maxima that allow for its identification. Studies have reported its specific UV absorption spectrum in methanol (B129727). nih.gov

Table 2: Ultraviolet Absorption Maxima of this compound

Compound Absorption Maxima (λmax) in Methanol
This compound 296 nm, 310 nm, 324 nm

Data sourced from a study on the chemical and biological properties of 5,6-epoxyretinoids. nih.gov

Acid hydrolysis of this compound in methanol leads to the formation of a retroretinoid structure, identified as a methoxyretrovitamin A1 methyl ether, which displays a shifted absorption spectrum with maxima at 330, 346, and 364 nm. nih.gov

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular mass and elemental composition of a compound, making it crucial for definitive structural elucidation. europa.eu High-resolution mass spectrometry can determine the exact molecular mass, which aids in confirming the elemental formula of a molecule. europa.eu

In the study of this compound, mass spectral analysis has been used to confirm its structure through fragmentation patterns. nih.gov Furthermore, it was instrumental in identifying the structure of the retroretinoid product formed after acid hydrolysis of this compound. nih.gov The fragmentation patterns observed in the mass spectrum provide a molecular fingerprint that helps to distinguish between different retinoid isomers and metabolites. msu.edu

Table 3: Application of Mass Spectrometry in Retinoid Analysis

Technique Application Finding for 5,6-Epoxyretinoid Research
Mass Spectral Fragmentation Analysis Structural Confirmation Used to study the fragmentation of this compound. nih.gov

| High-Resolution MS | Identification of Transformation Products | Permitted the identification of methoxyretrovitamin A1 methyl ether following acid treatment of this compound. nih.gov |

Ultraviolet Absorption Spectroscopy

Radiotracer Methodologies for Metabolic Pathway Elucidation

Radiotracer studies are essential for tracking the metabolic fate of compounds within biological systems. nih.gov By labeling a molecule with a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H), researchers can follow its absorption, distribution, metabolism, and excretion. nih.gov These techniques are particularly valuable for identifying metabolites and understanding enzymatic reaction mechanisms. mdpi.com

A key finding regarding the biological activity of this compound came from a radiotracer assay. nih.gov In a reaction catalyzed by rat liver membranes, this compound was shown to be a highly active acceptor of [¹⁴C]D-mannose from a radiolabeled donor, GDP-[¹⁴C]mannose. nih.gov This demonstrated its involvement in glycosylation reactions, specifically the formation of mannosyl-5,6-epoxyretinylphosphate. nih.gov Such cell-based assays using radiolabeled compounds are critical for determining the metabolic stability and potential biotransformations of molecules like this compound. mdpi.com

Table 4: Radiotracer Assay for this compound Activity

Assay Component Description
Substrate This compound
Radiolabeled Donor Guanosine Diphosphate-[¹⁴C]mannose (GDP-[¹⁴C]mannose)
Enzyme Source Rat liver membranes
Observed Reaction Transfer of [¹⁴C]D-mannose to this compound

Comparative Biochemical Investigations Involving 5,6 Epoxyretinylphosphate

Comparative Lability to Acid with Other Retinyl Phosphates

The chemical stability of retinoids, particularly their susceptibility to acidic conditions, is a critical factor influencing their biological handling and experimental analysis. Comparative studies have revealed distinct differences in the acid lability of 5,6-epoxyretinylphosphate and its non-epoxidated counterpart, retinyl phosphate (B84403). nih.govresearchgate.net

Upon exposure to acid, both retinyl phosphate and this compound undergo hydrolysis, but they yield different retro-retinoid products. nih.gov Acid hydrolysis of retinyl phosphate results in the formation of anhydroretinol. nih.govresearchgate.net In contrast, when this compound is subjected to acid hydrolysis in a methanol (B129727) solvent, it yields a low-polarity retroretinoid identified as methoxyretrovitamin A1 methyl ether. nih.gov This product exhibits a distinct ultraviolet absorption spectrum from its parent compound. nih.govresearchgate.net The formation of these retroretinoids is a characteristic outcome of the acid treatment of these specific phosphate esters. nih.gov The lability of another related compound, retinoyl phosphate, to acids has been noted as being comparable to that of retinyl phosphate. researchgate.net

CompoundConditionProductProduct UV Absorption Maxima (nm)
This compoundAcid Hydrolysis in MethanolMethoxyretrovitamin A1 methyl ether364, 346, 330
Retinyl PhosphateAcid HydrolysisAnhydroretinolNot Specified

Functional Comparisons with Parent Retinoids and Analogs in Biological Assays

Despite differences in chemical stability and structure, 5,6-epoxyretinoids demonstrate biological activities comparable to their parent retinoids in specific in vitro assays. nih.gov These functional comparisons highlight the potential of the 5,6-epoxy derivatives to participate in key biological pathways, even though they may not substitute for vitamin A in its systemic growth-promoting role. nih.gov

One significant area of biological activity is in glycosylation reactions. This compound has been shown to function as a highly active acceptor of mannose. nih.gov In a reaction catalyzed by rat liver membranes, it accepts [¹⁴C]D-mannose from GDP-[¹⁴C]mannose to form mannosylretinylphosphate. nih.govnih.gov This function is analogous to that of retinyl phosphate, which also serves as a carrier of mannose in biological membranes. nih.gov The enzyme responsible for the synthesis of mannosylretinylphosphate (from retinyl phosphate) has a different affinity for the mannose donor (GDP-mannose) compared to the enzyme that synthesizes dolichylmannosylphosphate, another important glycosylation intermediate. nih.gov

Mannolipid SynthesizedEnzymeKm for GDP-Mannose (μM)
MannosylretinylphosphateLower Affinity Mannosyl Transferase (EA II)12.5
DolichylmannosylphosphateHigher Affinity Mannosyl Transferase (EA I)1.7

Another biological function where 5,6-epoxyretinoids show activity comparable to parent retinoids is in modulating cell adhesion. nih.gov In studies using spontaneously-transformed mouse fibroblasts (3T12 cells), treatment with 5,6-epoxyretinol or 5,6-epoxyretinoic acid at concentrations of 10⁻⁶ to 10⁻⁵ M significantly enhanced the adhesive properties of the cells. nih.gov This response is analogous to the increased adhesion observed when these cells are cultured with the parent compounds, retinol (B82714) and retinoic acid. nih.govresearchgate.net

The collective findings from these in vitro biological assays suggest that the 5,6-epoxy modification does not diminish the activity of retinoids in specific cellular processes like mannose transfer and cell adhesion modulation. nih.gov

Research Applications and Mechanistic Probes in Biochemical Studies

Utilization as a Biochemical Probe for Retinoid Metabolism Studies

The primary use of 5,6-epoxyretinyl phosphate (B84403) as a biochemical probe stems from its ability to mimic and interact with the enzymatic machinery that processes natural retinoids. Its distinct structure allows researchers to trace its metabolic fate and understand specific enzymatic steps.

One of the key functions of natural retinyl phosphate is to act as a carrier for mannose, a type of sugar, in the synthesis of glycoproteins. cambridge.org It accepts a mannose unit from Guanosine Diphosphate (B83284) (GDP)-mannose and transfers it directly to acceptor proteins. nih.govnih.govresearchgate.net Research has confirmed that 5,6-epoxyretinyl phosphate is also a highly active acceptor of mannose from GDP-mannose in reactions catalyzed by rat liver membranes, demonstrating its ability to engage with this specific metabolic pathway. nih.gov This activity makes it a useful substrate for studying the kinetics and requirements of mannosyl-transferases.

Furthermore, 5,6-epoxyretinyl phosphate can be used to study metabolic conversion pathways. For example, when subjected to acid hydrolysis, 5,6-epoxyretinyl phosphate is converted into a retroretinoid, a compound with a shifted system of double bonds. nih.gov A similar retroretinoid product is also formed biologically from the related compound 5,6-epoxyretinol in cultured mouse fibroblast cells (3T12 cells). nih.gov This parallel between chemical and biological transformation allows researchers to use the compound to identify and characterize the enzymes and cellular conditions that lead to such conversions. nih.gov

Studies on the closely related 5,6-epoxyretinoic acid have identified a specific enzyme system responsible for creating the 5,6-epoxide. This enzyme is found in the highest concentrations in the kidney, followed by the intestine and liver, and requires molecular oxygen, ATP, and NADPH to function. nih.gov This provides a model for understanding how 5,6-epoxyretinyl phosphate itself might be formed or metabolized in different tissues.

Applications in Elucidating Molecular and Cellular Pathways

5,6-Epoxyretinyl phosphate and its analogs are applied as tools to unravel the molecular and cellular signaling cascades regulated by retinoids. Natural retinoids are known to control the expression of genes by binding to nuclear receptors, thereby influencing processes like cell growth and differentiation. cymitquimica.com

The related compound, 5,6-epoxyretinoic acid, has been shown to be as active as all-trans-retinoic acid in inhibiting the induction of ornithine decarboxylase (ODC) activity. aacrjournals.orgebi.ac.uk ODC is a critical enzyme for cell proliferation, and its induction by tumor promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA) is a key event in tumor promotion. aacrjournals.org The ability of 5,6-epoxyretinoic acid to block this induction demonstrates its utility in studying the pathways that regulate cell growth and in screening for new compounds with anti-proliferative activity. ebi.ac.uk

The biological activity of these epoxy-retinoids suggests they interact with the core retinoid signaling machinery. Although they may not bind to all retinoid receptors in the same way as natural vitamin A, their ability to elicit specific cellular responses makes them useful for dissecting which pathways are activated by different retinoid structures. By observing the effects of 5,6-epoxyretinyl phosphate on gene expression or protein activation, researchers can gain insight into the specific functions of different retinoid metabolic pathways.

Investigative Tools for Studies in Cell Biology (e.g., Cellular Adhesion Modulation)

Cellular adhesion, the process by which cells attach to each other and to the extracellular matrix, is fundamental for maintaining tissue structure and regulating cell migration, proliferation, and survival. nih.govnih.govmdpi.com Retinoids are known to influence this process, and 5,6-epoxyretinoids serve as valuable investigative tools in this area.

Direct studies have shown that the adhesive properties of spontaneously-transformed mouse fibroblasts (3T12 cells) are significantly enhanced when they are cultured with 5,6-epoxyretinol or 5,6-epoxyretinoic acid at concentrations of 10⁻⁶ to 10⁻⁵ M. nih.gov This effect was analogous to the response seen with the parent retinoids (retinol and retinoic acid), indicating that the 5,6-epoxy derivatives can be used to probe the molecular mechanisms of retinoid-modulated cell adhesion. nih.gov This application allows for the investigation of how retinoids influence the expression and function of cell adhesion molecules (CAMs), such as integrins and cadherins, which are responsible for mediating the physical links between cells and their surroundings. nih.govnorthwestern.edu

By using a modified retinoid like 5,6-epoxyretinyl phosphate, scientists can explore whether specific structural features, such as the epoxide group, are important for mediating these effects on cell adhesion, providing a deeper understanding of the structure-activity relationship of retinoids in cell biology.

Interactive Data Tables

The following tables summarize the detailed research findings for 5,6-epoxyretinyl phosphate and its related compounds.

Table 1: Biochemical and Cellular Activities of 5,6-Epoxyretinoids

Compound Biological System Research Application/Observed Effect Finding
5,6-Epoxyretinyl phosphate Rat liver membranes Probe for retinoid metabolism Functioned as a highly active acceptor of mannose from GDP-mannose. nih.gov
5,6-Epoxyretinyl phosphate Chemical/Cellular model Probe for metabolic conversion Acid hydrolysis or cellular metabolism in 3T12 cells converts it to a retroretinoid. nih.gov
5,6-Epoxyretinoic acid Mouse skin Elucidation of cellular pathways As effective as retinoic acid in inhibiting the TPA-induced activity of ornithine decarboxylase (ODC). aacrjournals.orgebi.ac.uk

Table 2: Characteristics of the Enzyme that Produces 5,6-Epoxyretinoic Acid from Retinoic Acid

Parameter Description
Enzyme Activity Location Highest in kidney, followed by intestine, liver, and spleen. nih.gov
Subcellular Location (Kidney) Mitochondrial and microsomal fractions. nih.gov
Required Cofactors Molecular oxygen (O₂), Magnesium ions (Mg²⁺), ATP, NADPH. nih.gov

| Michaelis Constant (Km) | 3.7 x 10⁻⁶ M for all-trans-retinoic acid. nih.gov |

Table 3: Compound Names Mentioned in the Article

Compound Name
5,6-Epoxyretinyl phosphate
5,6-epoxyretinol
5,6-epoxyretinoic acid
all-trans-retinoic acid
Anhydroretinol
Cadherins
Guanosine Diphosphate-mannose
Integrins
Retinal
Retinoic acid
Retinoids
Retinol (B82714)
Retinyl esters
Retinyl palmitate
retroretinoid
12-O-tetradecanoylphorbol-13-acetate (TPA)

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